4-Amino-5-cyclohexyl-3-hydroxy-pentanoic acid

Catalog No.
S1767911
CAS No.
105192-90-3
M.F
C11H21NO3
M. Wt
215.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-5-cyclohexyl-3-hydroxy-pentanoic acid

CAS Number

105192-90-3

Product Name

4-Amino-5-cyclohexyl-3-hydroxy-pentanoic acid

IUPAC Name

(3S,4S)-4-amino-5-cyclohexyl-3-hydroxypentanoic acid

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

InChI

InChI=1S/C11H21NO3/c12-9(10(13)7-11(14)15)6-8-4-2-1-3-5-8/h8-10,13H,1-7,12H2,(H,14,15)/t9-,10-/m0/s1

InChI Key

UQWNNUPJBDWRHC-UWVGGRQHSA-N

SMILES

C1CCC(CC1)CC(C(CC(=O)O)O)N

Synonyms

(3S,4S)-4-amino-5-cyclohexyl-3-hydroxypentanoicacid;ACHPA,(3S,4S)-4-Amino-5-cyclohexyl-3-hydroxy-pentanoicacid;105192-90-3;AC1NRAJQ;SCHEMBL7151431;ZINC2526313;AKOS015909015;AM001310;4-AMINO-5-CYCLOHEXYL-3-HYDROXY-PENTANOICACID;I14-34063

Canonical SMILES

C1CCC(CC1)CC(C(CC(=O)[O-])O)[NH3+]

Isomeric SMILES

C1CCC(CC1)C[C@@H]([C@H](CC(=O)[O-])O)[NH3+]

4-Amino-5-cyclohexyl-3-hydroxy-pentanoic acid (ACHPA, CAS 105192-90-3) is a highly specialized non-cleavable dipeptide isostere utilized in the synthesis of aspartic protease inhibitors. Functioning as a transition-state mimetic, ACHPA replaces the scissile dipeptide bond (such as Leu-Val) found in natural substrates. In procurement and medicinal chemistry workflows, ACHPA is primarily sourced to construct potent inhibitor libraries targeting renin, cathepsin D, and HIV protease. Its defining structural feature is the cyclohexylalanine-derived side chain, which provides exceptional hydrophobic packing in the S1 enzyme subsite, making it a critical building block for developing subnanomolar-affinity therapeutic candidates with enhanced proteolytic stability [1].

Research Fit

Chiral (3S,4S) transition-state analogue building block for renin substrates
Designed for S1 pocket engagement in peptide/peptidomimetic inhibitor scaffolds
Supports competitive renin inhibition at reported low concentrations

Substituting ACHPA with more common transition-state isosteres like Statine (Sta) or AHPPA fundamentally compromises inhibitor potency and target selectivity. While Statine relies on an isobutyl side chain, the cyclohexyl moiety of ACHPA is specifically required to fully occupy the large, hydrophobic S1 pocket of aspartic proteases like human renin. Generic substitution with Statine leads to drastically reduced binding affinity, often increasing the IC50 by over an order of magnitude. Furthermore, substituting ACHPA with natural dipeptide sequences completely eliminates the transition-state mimicry, rendering the resulting peptide susceptible to rapid proteolytic cleavage by chymotrypsin and other endogenous proteases, thereby destroying in vivo efficacy and processability in drug formulation [1].

Substitution Risk

Statine (Sta) Isobutyl replacement of cyclohexylmethyl may significantly shift human renin inhibitory potency, reducing binding affinity by orders of magnitude in matched scaffolds.
AHPPA / AHBA Phenyl or shorter alkyl chains fail to optimally fill the S1 lipophilic pocket, leading to markedly weaker inhibition (micromolar range or higher).
Generic interchange Any substitution other than the cyclohexylmethyl side chain undermines the transition-state-competitive binding profile required for potent renin targeting.

Subnanomolar Affinity: ACHPA vs. Statine in Human Renin Inhibition

In direct head-to-head comparisons of matched peptide sequences, the incorporation of ACHPA yields significantly higher target affinity than Statine. For example, the inhibitor Iva-His-Pro-Phe-His-ACHPA-Leu-Phe-NH2 demonstrates an IC50 of 0.17 nM against human plasma renin. In contrast, the exact same sequence utilizing Statine instead of ACHPA exhibits an IC50 that is 55 to 76 times higher. This massive leap in potency makes ACHPA the required building block when synthesizing subnanomolar aspartic protease inhibitors [1].

Evidence DimensionHuman plasma renin inhibition (IC50)
Target Compound Data0.17 nM (ACHPA-containing inhibitor)
Comparator Or BaselineStatine-containing matched inhibitor (55-76 fold higher IC50)
Quantified Difference55-76x greater potency for ACHPA
ConditionsIn vitro human plasma renin assay

Procuring ACHPA instead of Statine allows chemists to achieve subnanomolar target affinities that are otherwise inaccessible with standard isosteres.

Human Renin Potency vs. Statine
Head-to-head
Ki 0.16 nM (kidney); IC₅₀ 0.17 nM (plasma) — 55- to 76-fold more potent than statine analog
Supports selection of ACHPA scaffold for subnanomolar renin inhibitor research
Matched peptide backbone (Iva-His-Pro-Phe-His-X-Leu-Phe-NH₂); pH 7.4

Proteolytic Stability: Resistance to Chymotrypsin Cleavage

A critical procurement driver for ACHPA is its ability to confer absolute proteolytic stability to otherwise fragile peptide sequences. When natural scissile dipeptides are replaced by ACHPA, the resulting pseudopeptides demonstrate complete resistance to degradation by chymotrypsin. Studies evaluating ACHPA-based non-peptidic renin inhibitors confirmed that these compounds remain stable against chymotrypsin, whereas natural peptide baselines are rapidly cleaved. This stability is essential for transitioning compounds from in vitro assays to viable in vivo models [1].

Evidence DimensionEnzymatic degradation by chymotrypsin
Target Compound DataStable (no cleavage observed)
Comparator Or BaselineNatural dipeptide substrates (rapidly cleaved)
Quantified DifferenceComplete resistance vs. rapid degradation
ConditionsIn vitro chymotrypsin stability assay

ACHPA incorporation is necessary to ensure that synthesized inhibitor libraries possess the metabolic stability required for downstream biological testing and formulation.

In Vivo BP Lowering vs. Statine
Head-to-head
19-fold greater in vivo blood pressure lowering potency than statine analog
Reported in vivo potency advantage translated from in vitro renin inhibition
Sodium-deficient dog model; intravenous administration

In Vivo Efficacy: Hypotensive Response in Animal Models

The higher in vitro binding of ACHPA directly translates to quantifiable in vivo advantages. In sodium-deficient dog models, an ACHPA-containing renin inhibitor lowered blood pressure with an in vivo potency 19 times greater than the corresponding Statine-containing analog. This robust translation from in vitro IC50 to in vivo hemodynamic response validates ACHPA as a highly effective precursor for synthesizing clinically relevant antihypertensive candidates [1].

Evidence DimensionIn vivo hypotensive potency
Target Compound Data19x greater potency (ACHPA-inhibitor)
Comparator Or BaselineStatine-inhibitor baseline
Quantified Difference19-fold improvement in blood pressure reduction
ConditionsSodium-deficient dog model

For preclinical drug development, purchasing ACHPA drastically reduces the required dosing to achieve target physiological responses compared to older statine analogs.

Human Plasma Renin IC₅₀ vs. Cyclohexylnorstatine
Cross-study comparable
~28-fold greater potency than KRI-1314 (0.17 nM vs. 4.7 nM)
Suggests pentanoic acid backbone advantage for renin transition-state geometry
Cross-study inference; separate assay conditions
Species Selectivity Profile
Class-level inference
Human IC₅₀ 0.17 nM; Dog 1.9 nM; Rat 21 nM — 124-fold human/rat selectivity
Aids selection of appropriate preclinical models for renin pharmacology
Plasma renin assays, pH 7.4; statine comparator showed narrower selectivity
γ-Amino Acid Mimic SAR
Class-level inference
ACHPA ranked highest; ≥100-fold potency advantage over AHBA, AEPHPA, AHNA
Reported top-ranked potency among tested γ-amino acid transition-state mimics
HPLC-based human renin inhibition assay; optimized flanking groups

Synthesis of Subnanomolar Aspartic Protease Inhibitors

Because ACHPA provides a 55-76x potency advantage over Statine, it is a primary building block for synthesizing high-affinity inhibitors targeting human renin, cathepsin D, and other aspartic proteases. It is specifically procured when medicinal chemistry projects require pushing inhibitor affinities into the subnanomolar range [1].

Development of Proteolytically Stable Peptide Therapeutics

ACHPA is utilized as a non-cleavable dipeptide replacement to protect therapeutic peptides from rapid enzymatic degradation. Its proven resistance to chymotrypsin makes it an essential precursor for developing metabolically stable pseudopeptides that require prolonged half-lives in vivo [2].

Structural Biology and Co-Crystallization Studies

Due to its rigid cyclohexyl ring and fit within the S1 hydrophobic pocket, ACHPA is frequently used to synthesize transition-state analogs for X-ray crystallography. These stable enzyme-inhibitor complexes allow researchers to accurately map the active sites of novel proteases without the risk of substrate cleavage during crystallization [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Renin inhibitor lead optimization
Reported high-affinity renin binding scaffold with (3S,4S) stereochemistry
Verify human renin inhibition potency and selectivity in lead series
Species-selective renin pharmacology studies
Characterized human/dog/rat potency profile with 124-fold human-over-rat selectivity
Confirm on-target renin effects in selected preclinical models
Aspartic protease transition-state mimetic SAR
Benchmark γ-amino acid with reported top-ranked potency among mimics
Verify potency advantage in novel P1-P1' surrogate scaffolds
Renin-dependent hypertension model validation
In vivo blood pressure lowering response in sodium-depleted models
Validate translation of in vitro renin inhibition to in vivo model response

XLogP3

-1

Wikipedia

4-amino-5-cyclohexyl-3-hydroxy-pentanoic acid

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